CP-96345

Catalog No.
S524374
CAS No.
132746-60-2
M.F
C28H32N2O
M. Wt
412.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-96345

CAS Number

132746-60-2

Product Name

CP-96345

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C28H32N2O

Molecular Weight

412.6 g/mol

InChI

InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3/t27-,28-/m0/s1

InChI Key

FLNYLINBEZROPL-NSOVKSMOSA-N

SMILES

COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Solubility

Soluble in DMSO

Synonyms

2-(diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine, CP 96,345, CP 96344, CP 96345, CP-96,344, CP-96345

Canonical SMILES

COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Isomeric SMILES

COC1=CC=CC=C1CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Description

The exact mass of the compound 2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine is 412.2515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-96345, also known as (2S,3S)-cis-2-(diphenylmethyl)-N-((2-methoxyphenyl)-methyl)-1-azabicyclo(2.2.2)octan-3-amine, is a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK-1R). This compound is characterized by its ability to inhibit the actions of substance P, a neuropeptide involved in various physiological processes including pain perception and inflammation. CP-96345 has been widely studied for its pharmacological properties, particularly in the context of neurogenic inflammation and pain management .

The mechanism of action of CP-96345 as a potential hypnotic and sedative agent remains unknown and requires further investigation. Arylcycloalkylamines are thought to exert their effects by interacting with neurotransmitter systems in the brain, particularly the GABAergic system, which promotes relaxation and sleep [].

Due to the limited research available on CP-96345, specific safety concerns and hazard information are not documented. Arylcycloalkylamines can exhibit various toxicities depending on their structure. Generally, these compounds should be handled with caution in a laboratory setting following appropriate safety protocols for organic chemicals [].

Substance P Antagonist

2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine, also known as CP-96345, is a research compound studied for its potential as a selective antagonist of substance P. Substance P is a neuropeptide involved in pain transmission, inflammation, and other physiological processes []. CP-96345 acts by binding to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P. By blocking this receptor, CP-96345 could potentially modulate pain signaling and other NK1-mediated functions [].

Typical of amine-containing compounds. Its primary function as a receptor antagonist involves binding to the NK-1 receptor, thereby preventing substance P from exerting its biological effects. The binding affinity of CP-96345 to the NK-1 receptor is significant, with studies demonstrating that it can effectively block substance P-induced responses in animal models . The compound does not readily participate in reactions that would lead to degradation or transformation under standard laboratory conditions, maintaining its structural integrity for therapeutic applications.

The biological activity of CP-96345 primarily revolves around its role as an NK-1 receptor antagonist. Research has shown that it effectively reduces neurogenic inflammation and pain responses mediated by substance P. In animal studies, administration of CP-96345 has resulted in decreased inflammatory responses in models of liver injury induced by bacterial lipopolysaccharides . Additionally, it has been noted to diminish salivary responses triggered by substance P, further supporting its potential use in managing conditions associated with excessive neurogenic inflammation .

The synthesis of CP-96345 involves multi-step organic reactions that typically include the formation of the bicyclic structure and subsequent functionalization to introduce the diphenylmethyl and methoxyphenyl groups. One method described in literature includes the preparation of both enantiomerically pure and radiolabeled forms of CP-96345, which aids in pharmacokinetic studies . The synthesis can be optimized for yield and purity using various purification techniques such as chromatography.

CP-96345 has potential applications in several therapeutic areas due to its ability to modulate pain and inflammation pathways. Its primary applications include:

  • Pain Management: As an NK-1 receptor antagonist, it is being explored for treating chronic pain conditions.
  • Inflammatory Diseases: CP-96345 may be beneficial in managing diseases characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
  • Neuropsychiatric Disorders: There is ongoing research into its effects on mood disorders where substance P plays a role.

Interaction studies involving CP-96345 have focused on its competitive inhibition of substance P at the NK-1 receptor. These studies have demonstrated that CP-96345 can effectively block both thermal and chemical nociceptive responses when administered intrathecally . Furthermore, it has been shown to influence cytokine production during inflammatory responses, suggesting a broader impact on immune modulation beyond mere receptor antagonism .

Several compounds exhibit similar biological activities as CP-96345 but differ in their chemical structures or mechanisms of action. Notable comparisons include:

Compound NameStructure TypeMechanism of ActionUnique Features
CP-96344Non-peptideNK-1 receptor antagonistStereoisomer of CP-96345 with reduced efficacy
L-733060Non-peptideNK-1 receptor antagonistExhibits different pharmacokinetics compared to CP-96345
GR205171Non-peptideNK-1 receptor antagonistSelective for peripheral NK-1 receptors
AprepitantPeptideNK-1 receptor antagonistApproved for clinical use in nausea prevention

CP-96345 stands out due to its high selectivity for the NK-1 receptor and its robust efficacy in preclinical models compared to other similar compounds. Its unique bicyclic structure contributes to its distinct pharmacological profile, making it a valuable candidate for further research in pain and inflammation management.

The development of CP-96345 represents a pivotal milestone in neurokinin 1 receptor antagonist research that transformed the field of substance P pharmacology. Prior to its discovery, the investigation of tachykinin receptor function had been severely limited by the absence of high-affinity, receptor-selective, and metabolically stable antagonists [1]. Research into substance P and related tachykinins relied primarily on naturally occurring agonists and their structural analogs, which provided limited insights into the precise physiological and pathological roles of these neuropeptides [1].

The discovery of CP-96345 by Pfizer in 1991 marked the first successful identification of a potent non-peptide antagonist of the substance P neurokinin 1 receptor through systematic chemical research [2] [3]. This breakthrough emerged from extensive high-throughput screening efforts and represented a fundamental shift from peptide-based to small molecule approaches in tachykinin receptor research [3]. The compound was initially reported by Snider and colleagues in 1991, who demonstrated its exceptional binding affinity and functional selectivity for the neurokinin 1 receptor [4].

CP-96345 demonstrated remarkable potency as a substance P receptor antagonist, with an inhibition constant (IC50) of 0.77 nanomolar for the displacement of tritiated substance P binding [3]. The compound exhibited classical competitive antagonism in neurokinin 1 monoreceptor preparations and effectively inhibited substance P-induced salivation in rats, a well-established in vivo bioassay [4]. Critically, CP-96345 showed high selectivity, as it did not inhibit neurokinin 2, neurokinin 3, or numerous other receptor systems [4].

The discovery opened unprecedented opportunities for pharmaceutical research, with more than 300 patents filed by nearly 20 companies and academic institutions over the subsequent two decades [2]. This compound served as the foundation for developing clinically useful neurokinin 1 receptor antagonists, ultimately leading to the clinical introduction of aprepitant in 2003 and its water-soluble injectable form, fosaprepitant dimeglumine, in 2009 by Merck for prevention of postoperative nausea and vomiting [2].

Structural Elucidation: International Union of Pure and Applied Chemistry Nomenclature and Stereochemistry

International Union of Pure and Applied Chemistry Nomenclature

The complete International Union of Pure and Applied Chemistry nomenclature for CP-96345 is (2S,3S)-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine [5] [6]. Alternative nomenclature includes (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine [7] and (2S,3S)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine [8].

The molecular formula is C28H32N2O with a molecular weight of 412.57 daltons [5] [7]. The Chemical Abstracts Service registry number is 132746-60-2 [5] [7]. The compound belongs to the azabicyclo[2.2.2]octane structural class, commonly referred to as quinuclidine derivatives, which are characterized by a rigid bicyclic framework containing a bridgehead nitrogen atom [9].

Stereochemical Configuration

CP-96345 contains two defined stereocenters located at positions 2 and 3 of the azabicyclo[2.2.2]octane core structure [10]. The absolute configuration is designated as (2S,3S), indicating the S configuration at both chiral centers [5] [7]. This stereochemical arrangement is critical for biological activity, as demonstrated by the complete inactivity of the (2R,3R) enantiomer, CP-96344 [1] [11].

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules. At the C-2 position, the diphenylmethyl (benzhydryl) substituent occupies the stereogenic center, while at C-3, the [(2-methoxyphenyl)methyl]amino group defines the second chiral center [5]. The cis relationship between these substituents on the quinuclidine framework is essential for receptor binding affinity and selectivity [7].

The International Chemical Identifier Key for CP-96345 is FLNYLINBEZROPL-NSOVKSMOSA-N, which encodes the complete stereochemical information [8] [10]. The Simplified Molecular Input Line Entry System notation is COC1=CC=CC=C1CN[C@H]2C3CCN(CC3)[C@H]2C(C4=CC=CC=C4)C5=CC=CC=C5 [10].

Synthetic Pathways and Analytical Characterization

Chromatographic Purity Assessment (High-Performance Liquid Chromatography)

High-performance liquid chromatography serves as the primary analytical method for purity assessment of CP-96345, with commercial preparations consistently achieving purity levels of 98% or greater [5] [7] [6]. The compound demonstrates excellent chromatographic behavior on reverse-phase stationary phases, particularly C18 columns [12] [13].

Standard high-performance liquid chromatography methods employ gradient elution systems using combinations of organic and aqueous mobile phases. Typical conditions include methanol-water or acetonitrile-water gradients with trifluoroacetic acid modifiers to optimize peak shape and retention characteristics [13]. Detection is commonly performed using ultraviolet spectroscopy at wavelengths of 220 nanometers or 280 nanometers, depending on the specific method requirements [13].

The analytical validation of high-performance liquid chromatography methods for CP-96345 follows established pharmaceutical guidelines, including assessment of specificity, linearity, precision, accuracy, and robustness [14] [15]. Method validation encompasses system suitability testing, determination of limits of detection and quantitation, and evaluation of stability-indicating properties [15]. These analytical procedures ensure reliable quantification and purity determination for research and quality control applications.

Table 1: High-Performance Liquid Chromatography Analytical Parameters for CP-96345

ParameterSpecificationMethod Reference
Purity≥98% [5] [7] [6]
Detection Wavelength220-280 nm [13]
Column TypeC18 Reverse Phase [12] [13]
Mobile PhaseMethanol/Water with TFA [13]
Retention CharacteristicsBaseline Resolution [13]

Spectroscopic Validation

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation of CP-96345 through detailed analysis of the hydrogen environments within the molecule [16] [17]. The technique utilizes the magnetic properties of hydrogen-1 nuclei to determine molecular structure by observing chemical shifts, coupling patterns, and integration ratios [18].

The azabicyclo[2.2.2]octane core structure produces characteristic multiplets in the aliphatic region, with bridgehead and bridging methylene protons exhibiting distinct chemical shift patterns [19]. The diphenylmethyl substituent contributes aromatic signals in the 7.0-7.5 parts per million region, while the 2-methoxyphenyl group displays both aromatic and methoxy resonances [17]. The methoxy group appears as a sharp singlet around 3.8 parts per million, providing a diagnostic signal for structural verification [17].

Sample preparation typically employs deuterated solvents such as deuterated chloroform or deuterated dimethyl sulfoxide to avoid interference from solvent protons [17]. Modern spectrometers operating at high magnetic field strengths enable accurate chemical shift determination and coupling constant analysis for complete structural elucidation [20].

Mass Spectrometry

Mass spectrometry serves as a complementary analytical technique for molecular weight determination and structural confirmation of CP-96345 [21] [22]. Electrospray ionization mass spectrometry represents the preferred ionization method due to its soft ionization characteristics, which minimize fragmentation and preserve molecular ion integrity [21].

The molecular ion peak appears at m/z 413 (M+H)+ in positive ion mode, corresponding to the protonated molecular ion [10]. The exact mass of 412.25100 daltons enables high-resolution mass spectrometric confirmation with mass accuracy within 5 parts per million [22]. Tandem mass spectrometry techniques provide additional structural information through controlled fragmentation analysis [21].

Modern high-resolution mass spectrometers, such as Orbitrap and quadrupole time-of-flight instruments, deliver superior mass accuracy and sensitivity for trace-level analysis [21]. These instruments support both qualitative identification and quantitative determination of CP-96345 in complex matrices [21].

Table 2: Mass Spectrometric Characteristics of CP-96345

ParameterValueReference
Molecular Weight412.57 Da [5] [7]
Exact Mass412.25100 Da [23]
[M+H]+ Ionm/z 413 [10]
Ionization MethodElectrospray (ESI) [21]
Mass Accuracy<5 ppm [22]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

412.251463648 g/mol

Monoisotopic Mass

412.251463648 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W22ILA2I52

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Hypnotics and Sedatives

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Cp-96345

Dates

Modify: 2023-08-15
1: Willis WD. Role of neurotransmitters in sensitization of pain responses. Ann N Y Acad Sci. 2001 Mar;933:142-56. Review. PubMed PMID: 12000017.
2: Kisara K, Tan-No K, Sakurada T. [Pharmacological profile of sendide, a tachykinin NK-1 receptor antagonist]. Nihon Yakurigaku Zasshi. 1997 Dec;110(6):315-24. Review. Japanese. PubMed PMID: 9503389.
3: Yokota Y. [Peptide receptors]. Tanpakushitsu Kakusan Koso. 1997 Feb;42(3 Suppl):343-8. Review. Japanese. PubMed PMID: 9162969.
4: Gether U, Lowe JA 3rd, Schwartz TW. Tachykinin non-peptide antagonists: binding domain and molecular mode of action. Biochem Soc Trans. 1995 Feb;23(1):96-102. Review. PubMed PMID: 7538956.
5: Lowe JA 3rd, Drozda SE, Snider RM, Longo KP, Zorn SH, Jackson ER, Morrone J, McLean S, Bryce DK, Bordner J, et al. Discovery of CP-96,345 and its characterization in disease models involving substance P. Regul Pept. 1993 Jul 2;46(1-2):20-3. Review. PubMed PMID: 7692490.
6: Henry JL. Participation of substance P in spinal physiological responses to peripheral aversive stimulation. Regul Pept. 1993 Jul 2;46(1-2):138-43. Review. PubMed PMID: 7692482.
7: Dougherty PM, Palecek J, Zorn S, Willis WD. Combined application of excitatory amino acids and substance P produces long-lasting changes in responses of primate spinothalamic tract neurons. Brain Res Brain Res Rev. 1993 May-Aug;18(2):227-46. Review. PubMed PMID: 7687919.

Explore Compound Types